

Delamanid: Dosage and Administration Guidelines for Research and Development

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Compound of Interest

Compound Name: *Dalamid*

Cat. No.: *B1584241*

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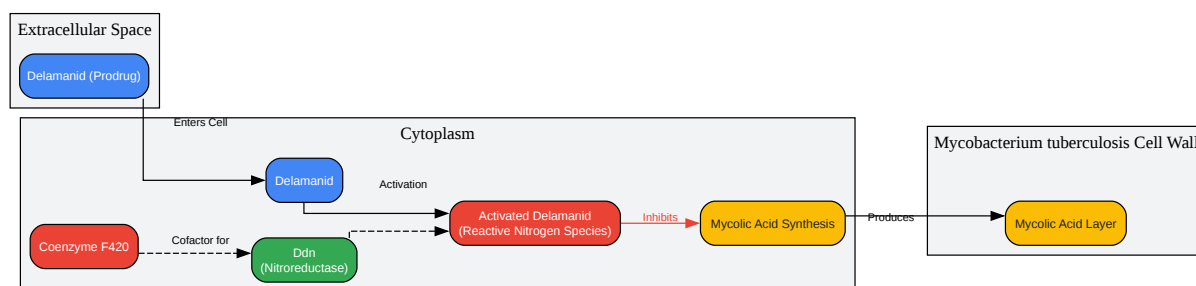
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Delamanid, a derivative of the nitro-dihydro-imidazooxazole class of compounds, is a potent anti-mycobacterial agent. It is a pro-drug that requires activation within Mycobacterium tuberculosis to exert its therapeutic effect. These application notes provide a comprehensive overview of Delamanid's dosage, administration, and relevant experimental protocols for preclinical and clinical research settings.

Mechanism of Action

Delamanid is activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme in Mycobacterium tuberculosis. This activation process is dependent on the F420 coenzyme and its associated signaling pathway. Once activated, Delamanid inhibits the synthesis of methoxy-mycolic and keto-mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of the cell wall integrity ultimately leads to bacterial cell death.



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Caption: Delamanid's Mechanism of Action.

Dosage and Administration

Clinical Dosage

Dosage recommendations for Delamanid are based on clinical trials in patients with multidrug-resistant tuberculosis (MDR-TB).

Population	Dosage	Duration	Administration Notes
Adults	100 mg twice daily	6 months	Administered with an optimized background regimen (OBR).[1]
Adolescents (12 to <18 years)	100 mg twice daily	6 months	Administered with an OBR.[2]
Children (6 to <12 years)	50 mg twice daily	6 months	Administered with an OBR.[2]
Children (3 to <6 years)	25 mg twice daily (dispersible tablet)	6 months	Administered with an OBR.[2]

Preclinical Dosage

Dosages for preclinical studies vary depending on the animal model and the experimental objectives.

Animal Model	Dosage Range	Route of Administration	Reference
Mouse	10 - 100 mg/kg/day	Oral gavage	Based on pharmacokinetic/pharmacodynamic studies.
Guinea Pig	10 - 50 mg/kg/day	Oral gavage	Used in efficacy and safety studies.

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of Delamanid against *M. tuberculosis*.

Materials:

- Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
- Delamanid stock solution (in DMSO).
- 96-well microtiter plates.
- *M. tuberculosis* inoculum.

Protocol:

- Prepare serial twofold dilutions of Delamanid in 7H9 broth in the microtiter plates. The final concentrations should typically range from 0.001 to 8 µg/mL.[3]
- Prepare a standardized inoculum of *M. tuberculosis* (e.g., H37Rv) to a final concentration of approximately 5×10^5 CFU/mL.
- Inoculate each well with the bacterial suspension. Include a drug-free control well and a sterile control well.
- Seal the plates and incubate at 37°C.
- Read the results after 7-14 days of incubation. The MIC is defined as the lowest concentration of Delamanid that inhibits visible growth of *M. tuberculosis*.

In Vivo Efficacy Study: Murine Model of Tuberculosis

This protocol outlines a general procedure for evaluating the efficacy of Delamanid in a mouse model of chronic tuberculosis.

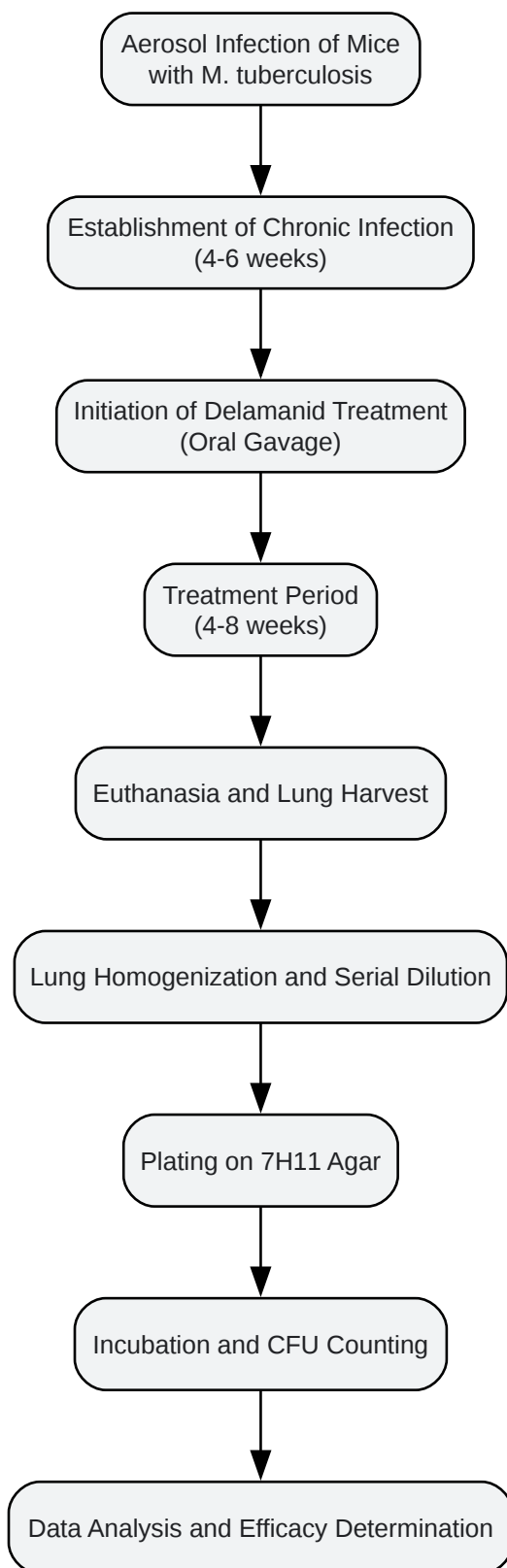
Materials:

- BALB/c mice.
- *M. tuberculosis* H37Rv strain.
- Aerosol exposure chamber.

- Delamanid formulation for oral gavage.
- Middlebrook 7H11 agar plates.

Protocol:

- Infect mice with a low-dose aerosol of *M. tuberculosis* H37Rv to establish a chronic infection in the lungs.
- Four to six weeks post-infection, confirm the bacterial load in the lungs of a subset of mice by plating lung homogenates on 7H11 agar and counting colony-forming units (CFUs).
- Initiate treatment with Delamanid via oral gavage at the desired dose (e.g., 25 mg/kg/day). Include a vehicle control group.
- Treat the mice for a specified duration (e.g., 4-8 weeks).
- At the end of the treatment period, euthanize the mice, aseptically remove the lungs, and homogenize the tissue.
- Prepare serial dilutions of the lung homogenates and plate on 7H11 agar.
- Incubate the plates at 37°C for 3-4 weeks and count the CFUs to determine the bacterial load in the lungs.
- Compare the CFU counts between the Delamanid-treated and control groups to assess efficacy.



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Caption: Workflow for In Vivo Efficacy Study.

Clinical Trial Protocol: Phase III Study in MDR-TB

Patients

This is a summarized protocol based on publicly available information for a Phase III, multicenter, randomized, double-blind, placebo-controlled trial.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Objective: To evaluate the efficacy and safety of Delamanid administered for 6 months with an OBR in patients with pulmonary MDR-TB.

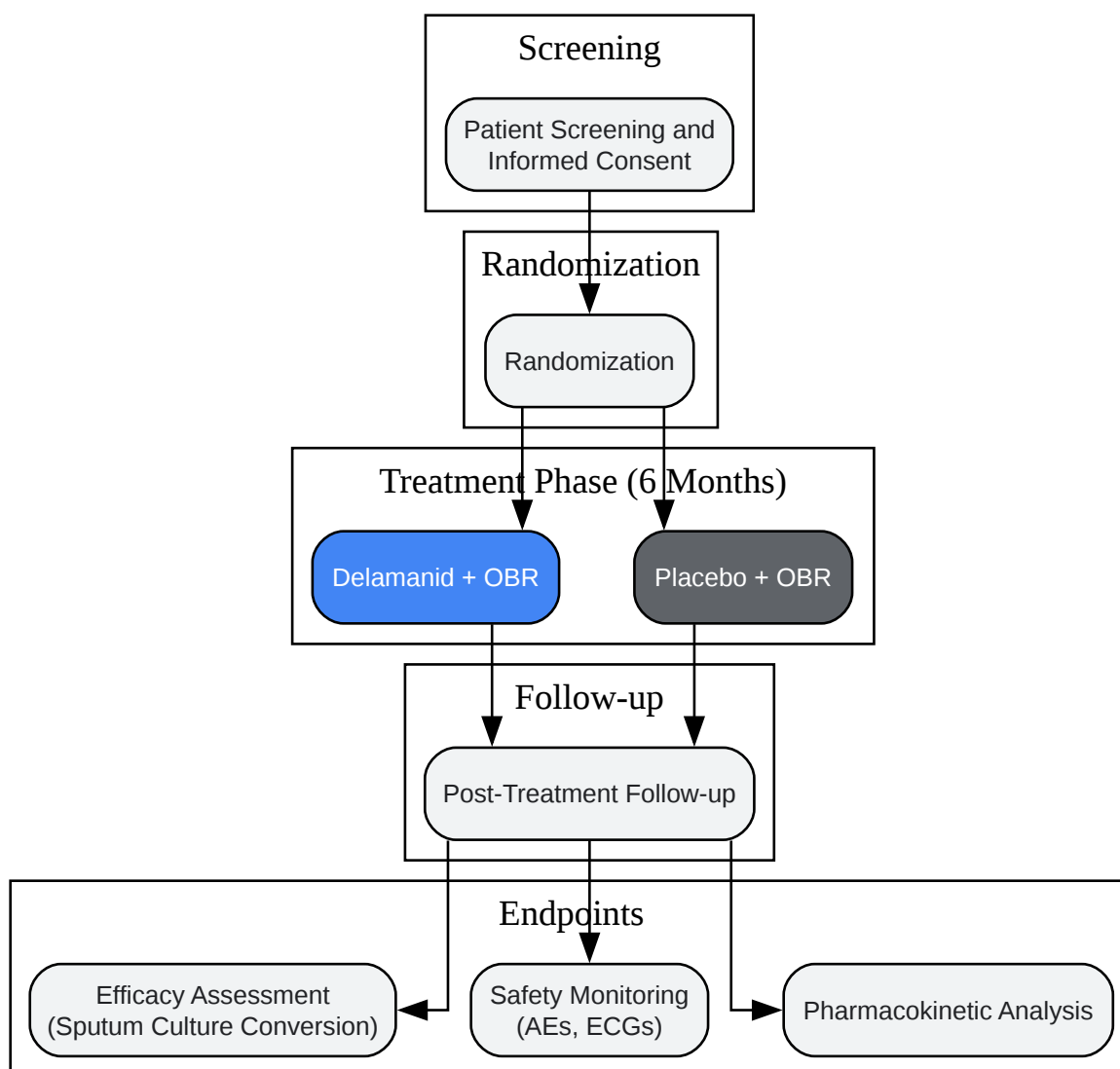
Patient Population: Adults with pulmonary MDR-TB confirmed by sputum culture.

Study Design:

- **Screening Phase:** Assess eligibility criteria, including confirmation of MDR-TB, and obtain informed consent.
- **Randomization:** Eligible patients are randomized to receive either Delamanid (100 mg twice daily for 2 months, followed by 200 mg once daily for 4 months) plus OBR, or placebo plus OBR.
- **Treatment Phase (6 months):** Patients receive the assigned treatment and are monitored regularly.
- **Follow-up Phase:** Patients are followed up after the treatment period to assess long-term outcomes.

Assessments:

- **Efficacy:** The primary endpoint is the proportion of patients with sputum culture conversion at 2 months. Secondary endpoints include time to sputum culture conversion and treatment outcome at 24 months.
- **Safety:** Monitor adverse events, vital signs, electrocardiograms (ECGs) for QT interval prolongation, and laboratory parameters.
- **Pharmacokinetics:** Collect blood samples at specified time points to determine Delamanid plasma concentrations.[\[1\]](#)



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Caption: Clinical Trial Workflow.

Safety and Tolerability

In clinical trials, Delamanid has been generally well-tolerated. The most common adverse events include nausea, vomiting, and dizziness. A key safety concern is the potential for QT interval prolongation, which requires regular ECG monitoring, especially when co-administered with other QT-prolonging drugs.

Conclusion

These application notes provide a foundational guide for the dosage and administration of Delamanid in research and development. The provided protocols are intended as a starting point and should be adapted and optimized for specific experimental needs, adhering to all relevant safety and ethical guidelines.

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